
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
Overview
Description
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane is a halogenated hydrocarbon with the molecular formula C3ClF7 . It is a colorless liquid with a faint, sweet odor similar to chloroform . This compound is known for its stability and non-flammability, making it useful in various industrial applications.
Mechanism of Action
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, also known as 1-Chloroheptafluoropropane, is a colorless, odorless gaseous halocarbon . It is commonly used as a gaseous fire suppression agent .
Target of Action
The primary target of 1-Chloroheptafluoropropane is fire. It is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases .
Mode of Action
Effective fire suppression requires introducing a concentration of the 1-Chloroheptafluoropropane agent between 6.25% and 9% depending on the hazard being suppressed . It leaves no residue on valuable equipment after discharge .
Biochemical Pathways
Its primary function is to suppress fires by reducing the concentration of oxygen and heat in the environment .
Pharmacokinetics
It is slightly soluble in water (260 mg/l) .
Result of Action
The result of 1-Chloroheptafluoropropane’s action is the effective suppression of fires. It leaves no residue or oily deposits and can be removed by ventilation of the affected space .
Action Environment
The efficacy and stability of 1-Chloroheptafluoropropane are influenced by environmental factors such as temperature and pressure. At high temperatures, it will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide .
Preparation Methods
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane can be synthesized through the reaction of 1,1,1,2,3,3,3-heptafluoropropane with chlorine in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production often involves the use of fluorinated hydrocarbons and chlorine gas in a continuous flow reactor, where the reaction is carefully monitored to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form 1,1,2,2,3,3,3-heptafluoropropanol .
Oxidation Reactions: When exposed to strong oxidizing agents, it can be converted into perfluorinated carboxylic acids .
Reduction Reactions: It can be reduced to 1,1,2,2,3,3,3-heptafluoropropane using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane has several scientific research applications:
Comparison with Similar Compounds
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane is unique compared to other similar compounds due to its high fluorine content and the presence of a chlorine atom. Similar compounds include:
1,1,1,2,3,3,3-Heptafluoropropane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-1,1,2,2,3,3,3-heptafluorobutane: Contains an additional carbon atom, altering its physical and chemical properties.
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane: Substitutes chlorine with bromine, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in industrial and research settings.
Biological Activity
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane (also known as HFC-227ea or FM-200) is a fluorinated hydrocarbon widely used as a fire suppression agent and as a propellant in aerosol products. Its unique chemical properties have prompted extensive research into its biological activity and potential health effects.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 422-86-6
The compound is characterized by its heptafluorinated structure which contributes to its low global warming potential and non-ozone-depleting properties. The presence of the chlorine atom and multiple fluorine atoms enhances its stability and effectiveness in various applications.
Mechanism of Action:
HFC-227ea acts primarily by absorbing heat when released into a fire environment. This heat absorption interrupts the combustion process without depleting oxygen levels in the atmosphere, making it suitable for use in occupied spaces. Its anesthetic properties can lead to decreased motor activity and respiratory depression in high concentrations .
Acute Toxicity
Acute inhalation toxicity studies have been conducted to evaluate the effects of HFC-227ea on laboratory animals. A notable study assessed the acute whole-body inhalation toxicity in rats at varying concentrations:
Exposure Level (ppm) | Duration (hours) | Observations |
---|---|---|
121,267 | 4 | No deaths; signs of anesthesia observed. |
241,188 | 4.5 | No significant body weight changes; minor signs of salivation. |
788,696 | 4 | Decreased motor activity; no significant necropsy findings. |
The results indicated that HFC-227ea has an LC50 greater than 241,188 ppm in rats, suggesting a relatively low acute toxicity profile under controlled conditions .
Chronic Toxicity
A 90-day repeated dose toxicity study revealed no significant adverse effects on growth or behavior in rats exposed to HFC-227ea at various concentrations. The no observable adverse effect level (NOAEL) was established at 731.69 mg/L over six hours per day .
Genotoxicity and Reproductive Effects
Studies examining the genotoxicity of HFC-227ea indicated that it is not mutagenic against common bacterial strains such as Salmonella typhimurium or Escherichia coli . Furthermore, reproductive toxicity assessments showed no statistically significant differences in malformation rates between treated and control groups during developmental studies .
Case Studies and Applications
HFC-227ea is primarily utilized in fire suppression systems due to its efficacy in extinguishing fires without leaving residue. Its application extends to:
- Fire Suppression: Effective in protecting sensitive equipment in data centers and telecommunication facilities.
- Aerosol Propellant: Used in metered-dose inhalers for asthma treatment due to its non-toxic nature.
Industry Impact
The use of HFC-227ea has been endorsed for its environmental benefits compared to traditional halon agents which are known for their ozone-depleting effects. Its adoption aligns with global efforts to reduce harmful emissions while maintaining safety standards in fire protection systems .
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,3-heptafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZLFRJEKKBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC3F7, C3ClF7 | |
Record name | Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059972 | |
Record name | 1-Chloroheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-86-6 | |
Record name | 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CFC 217 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloroheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1,1,2,2,3,3,3-heptafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.